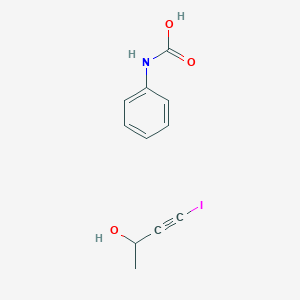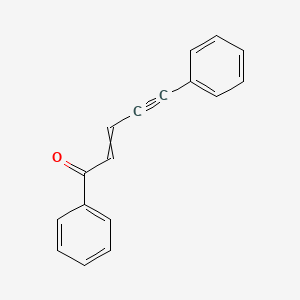
1,5-Diphenylpent-2-en-4-yn-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,5-Diphenylpent-2-en-4-yn-1-one is an organic compound characterized by the presence of both phenyl groups and conjugated double and triple bonds.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,5-Diphenylpent-2-en-4-yn-1-one can be synthesized through several methods, with the Claisen–Schmidt condensation being one of the most common. This reaction involves the condensation of 3-arylpropynals with aryl methyl ketones in the presence of sodium hydroxide in 50% aqueous ethanol at 0°C . The reaction typically yields the desired product with high selectivity and efficiency.
Another method involves the catalytic vinylation of iodoacetylenes or the base-catalyzed isomerization of 1,5-disubstituted penta-2,4-diynyl silyl ethers . These methods provide alternative routes to obtain the compound with varying degrees of complexity and yield.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions, using efficient catalysts, and employing continuous flow techniques to enhance yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
1,5-Diphenylpent-2-en-4-yn-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the triple bond to a double bond or single bond, leading to different saturated or unsaturated derivatives.
Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions, introducing various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) as reducing agents.
Substitution: Reagents such as halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are commonly used.
Major Products Formed
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of halogenated or functionalized phenyl derivatives.
Aplicaciones Científicas De Investigación
1,5-Diphenylpent-2-en-4-yn-1-one has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules, including heterocycles and polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Industry: Utilized in the synthesis of advanced materials and specialty chemicals.
Mecanismo De Acción
The mechanism of action of 1,5-Diphenylpent-2-en-4-yn-1-one involves its interaction with molecular targets through its conjugated system. The compound can act as an electrophile, participating in nucleophilic addition reactions. Its ability to form stable intermediates and transition states makes it a versatile reagent in organic synthesis .
Comparación Con Compuestos Similares
Similar Compounds
- 1,5-Diphenylpent-1-en-4-yn-3-one
- 1,5-Diphenylpent-2-en-4-yn-3-one
- 1,5-Diphenylpent-4-en-2-yn-1-one
Uniqueness
1,5-Diphenylpent-2-en-4-yn-1-one is unique due to its specific arrangement of double and triple bonds, which imparts distinct reactivity and stability. Compared to similar compounds, it offers a balance of electrophilic and nucleophilic sites, making it a valuable intermediate in synthetic chemistry .
Propiedades
Número CAS |
117552-49-5 |
|---|---|
Fórmula molecular |
C17H12O |
Peso molecular |
232.28 g/mol |
Nombre IUPAC |
1,5-diphenylpent-2-en-4-yn-1-one |
InChI |
InChI=1S/C17H12O/c18-17(16-12-5-2-6-13-16)14-8-7-11-15-9-3-1-4-10-15/h1-6,8-10,12-14H |
Clave InChI |
PZRFKFOFEFIHGU-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C#CC=CC(=O)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[4-(Trimethylsilyl)but-3-yn-1-yl]cyclohexan-1-one](/img/structure/B14304997.png)
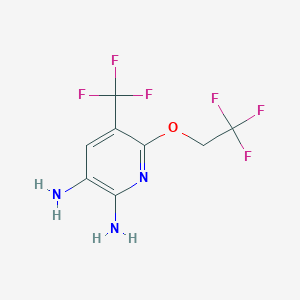


![5-Methyl-1lambda~5~-phospha-5-silabicyclo[3.3.1]nonan-1-one](/img/structure/B14305032.png)

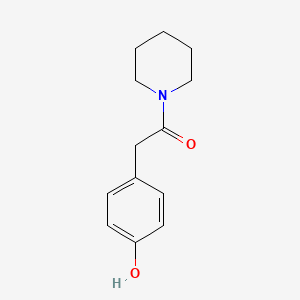
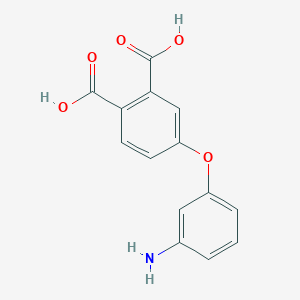

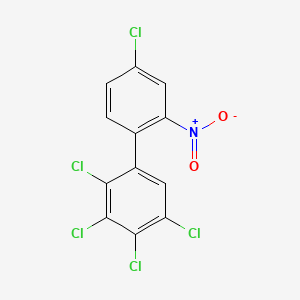
![N,N-Dimethyl-3-{(E)-[1-(pyridin-2-yl)ethylidene]amino}propan-1-amine](/img/structure/B14305091.png)
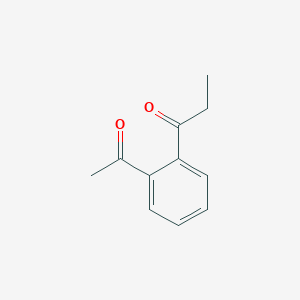
![4,5,6,7-tetrahydro-1H-cyclopropa[a]naphthalene](/img/structure/B14305094.png)
